molecular formula C18H23N5O3S B5438386 4-(aminosulfonyl)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide

4-(aminosulfonyl)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide

Cat. No. B5438386
M. Wt: 389.5 g/mol
InChI Key: MFCXUUGVTAZJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(aminosulfonyl)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PF-04971729 and belongs to the class of drugs called PDE4 inhibitors. The purpose of

Mechanism of Action

PF-04971729 is a selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE4, PF-04971729 increases the levels of cAMP and cGMP, which are important signaling molecules in various cellular processes. This leads to a range of biological effects, including anti-inflammatory, anti-tumor, and cognitive-enhancing effects.
Biochemical and Physiological Effects:
PF-04971729 has been shown to have a range of biochemical and physiological effects, depending on the specific application. In neuroscience, PF-04971729 has been shown to improve memory and cognitive function by increasing cAMP levels in the hippocampus and prefrontal cortex. In immunology, PF-04971729 has been shown to reduce cytokine production and inflammation by inhibiting the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In oncology, PF-04971729 has been shown to inhibit the growth of cancer cells by inducing apoptosis and sensitizing them to chemotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of PF-04971729 is its selectivity for PDE4, which reduces the risk of off-target effects. Additionally, PF-04971729 has been shown to have good bioavailability and pharmacokinetics, making it a promising drug candidate. However, one of the limitations of PF-04971729 is its potential for side effects, such as nausea and vomiting, which have been reported in clinical trials.

Future Directions

There are several future directions for research on PF-04971729. One area of interest is the development of more potent and selective PDE4 inhibitors with fewer side effects. Additionally, further research is needed to explore the potential applications of PF-04971729 in other fields, such as cardiovascular disease and respiratory disease. Finally, more studies are needed to understand the long-term effects of PF-04971729 on biochemical and physiological processes.

Synthesis Methods

The synthesis of PF-04971729 involves several steps, including the preparation of key intermediates and the final coupling reaction. The process starts with the synthesis of 2-(4-methylpiperazin-1-yl)pyridine, which is then coupled with 4-(chlorosulfonyl)benzoic acid to produce 4-(chlorosulfonyl)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide. The final step involves the reaction of this intermediate with ammonium hydroxide to produce PF-04971729.

Scientific Research Applications

PF-04971729 has been studied extensively for its potential applications in various fields, including neuroscience, immunology, and oncology. In neuroscience, PF-04971729 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In immunology, PF-04971729 has been shown to reduce inflammation and cytokine production, making it a potential therapeutic target for inflammatory diseases. In oncology, PF-04971729 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy.

properties

IUPAC Name

N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-22-9-11-23(12-10-22)17-15(3-2-8-20-17)13-21-18(24)14-4-6-16(7-5-14)27(19,25)26/h2-8H,9-13H2,1H3,(H,21,24)(H2,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCXUUGVTAZJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.